molecular formula C29H46O B1196781 4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol CAS No. 74635-33-9

4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol

Cat. No.: B1196781
CAS No.: 74635-33-9
M. Wt: 410.7 g/mol
InChI Key: HLAWVOWADPNAGN-BAHZUFOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4alpha-methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol is a 3beta-sterol that is methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol carrying an additional 4alpha-methyl substituent. It has a role as a mouse metabolite. It is a 3beta-sterol and a Delta(14) steroid. It derives from a hydride of a 5alpha-ergostane.
Delta 8, 14 -Sterol, also known as δ8, 14 -sterol, belongs to the class of organic compounds known as ergosterols and derivatives. These are steroids containing ergosta-5, 7, 22-trien-3beta-ol or a derivative thereof, which is based on the 3beta-hydroxylated ergostane skeleton. Thus, Delta 8, 14 -sterol is considered to be a sterol lipid molecule. Delta 8, 14 -Sterol is considered to be a practically insoluble (in water) and relatively neutral molecule. Delta 8, 14 -Sterol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, Delta 8, 14 -sterol is primarily located in the membrane (predicted from logP) and cytoplasm. Delta 8, 14 -Sterol exists in all eukaryotes, ranging from yeast to humans.

Properties

CAS No.

74635-33-9

Molecular Formula

C29H46O

Molecular Weight

410.7 g/mol

IUPAC Name

(3S,4S,5S,10S,13R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H46O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h13,18,20-21,23-24,27,30H,3,8-12,14-17H2,1-2,4-7H3/t20-,21+,23-,24+,27+,28-,29+/m1/s1

InChI Key

HLAWVOWADPNAGN-BAHZUFOISA-N

SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3=CCC4C(C)CCC(=C)C(C)C)C

Isomeric SMILES

C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4(C3=CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C

Canonical SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3=CCC4C(C)CCC(=C)C(C)C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol
Reactant of Route 2
4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol
Reactant of Route 3
4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol
Reactant of Route 4
4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol
Reactant of Route 5
4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol
Reactant of Route 6
4alpha-Methyl-5alpha-ergosta-8,14,24(28)-trien-3beta-ol

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